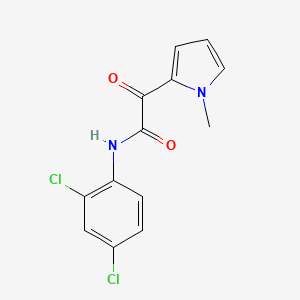

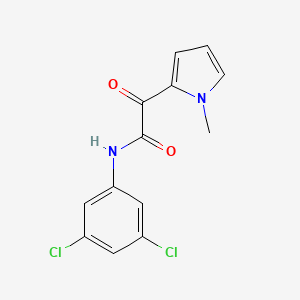

N-(2,4-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide

Descripción general

Descripción

N-(2,4-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide, abbreviated as DCMPA, is a synthetic compound used in scientific research. It is a derivative of the pyrrolidine class of compounds, which are characterized by their four-membered heterocyclic ring structure. DCMPA has a variety of applications in the field of scientific research due to its unique properties and ability to interact with other molecules.

Aplicaciones Científicas De Investigación

Chemical Behavior and Environmental Impact

Sorption and Degradation

Studies have shown that compounds similar to "N-(2,4-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide", such as 2,4-dichlorophenoxyacetic acid (2,4-D), exhibit specific behaviors in agricultural environments. These behaviors include sorption to soil and organic matter, which are critical for understanding their environmental fate. For instance, the sorption of 2,4-D and related phenoxy herbicides to soil and organic matter has been reviewed, highlighting the influence of soil parameters like pH, organic carbon content, and iron oxides on herbicide behavior (Werner et al., 2012).

Environmental Toxicity

The environmental toxicity of compounds such as 2,4-D has been extensively reviewed, with findings indicating their potential lethal effects on non-target organisms, including aquatic life and plants. These studies suggest the need for mitigating strategies to prevent environmental contamination and protect non-target species from exposure (Islam et al., 2017).

Interaction with Biological Systems

Metabolic Pathways

The metabolism of structurally related compounds, such as the aspartyl moiety of aspartame, has been studied in animals and humans. These studies provide insight into the metabolic pathways of aspartate derivatives, including their conversion to CO2 and incorporation into body constituents like amino acids and proteins. Such research is fundamental for understanding the biological effects and safety profiles of new chemical entities (Ranney & Oppermann, 1979).

Biological Activities and Toxicity

The toxicological profiles and biological activities of acetamide, formamide, and their derivatives have been updated in recent reviews, demonstrating the varied biological responses and potential health impacts of these chemicals. This information is crucial for evaluating the safety and environmental risks of new chemical compounds with similar structures (Kennedy, 2001).

Propiedades

IUPAC Name |

N-(2,4-dichlorophenyl)-2-(1-methylpyrrol-2-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O2/c1-17-6-2-3-11(17)12(18)13(19)16-10-5-4-8(14)7-9(10)15/h2-7H,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWVVCBUPNDKNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)C(=O)NC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901185787 | |

| Record name | N-(2,4-Dichlorophenyl)-1-methyl-α-oxo-1H-pyrrole-2-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901185787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide | |

CAS RN |

477871-96-8 | |

| Record name | N-(2,4-Dichlorophenyl)-1-methyl-α-oxo-1H-pyrrole-2-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477871-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Dichlorophenyl)-1-methyl-α-oxo-1H-pyrrole-2-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901185787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether](/img/structure/B3140211.png)

![Ethyl 2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate](/img/structure/B3140225.png)

![N-[3-(dimethylamino)propyl]-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B3140240.png)

![ethyl 2-[1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinyliden]acetate](/img/structure/B3140244.png)

![methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate](/img/structure/B3140274.png)

![Methyl 2-methoxy-4-[(2-methylbenzoyl)amino]benzenecarboxylate](/img/structure/B3140282.png)

![1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-1-ethanone](/img/structure/B3140284.png)

![2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3140305.png)

![methyl 4-{[2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetyl]amino}benzenecarboxylate](/img/structure/B3140309.png)